molecular formula C27H22Cl3N3O5S B303524 2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide

2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B303524
M. Wt: 606.9 g/mol
InChI Key: KMKQDWPPUPTHGQ-ZVBGSRNCSA-N
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Description

2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes an imidazole ring, a phenyl group, and a trichlorophenylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the phenyl and trimethoxybenzylidene groups, and the final attachment of the trichlorophenylacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different imidazole derivatives, while reduction could lead to the formation of simpler amines or alcohols.

Scientific Research Applications

2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness may confer specific properties and activities that are not observed in simpler compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C27H22Cl3N3O5S

Molecular Weight

606.9 g/mol

IUPAC Name

2-[(4E)-5-oxo-1-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]imidazol-2-yl]sulfanyl-N-(2,4,5-trichlorophenyl)acetamide

InChI

InChI=1S/C27H22Cl3N3O5S/c1-36-22-10-15(11-23(37-2)25(22)38-3)9-21-26(35)33(16-7-5-4-6-8-16)27(32-21)39-14-24(34)31-20-13-18(29)17(28)12-19(20)30/h4-13H,14H2,1-3H3,(H,31,34)/b21-9+

InChI Key

KMKQDWPPUPTHGQ-ZVBGSRNCSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C4=CC=CC=C4

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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